REACTION_CXSMILES
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[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][C:12](=[O:14])[CH3:13])[N:2]=1.[N+:15]([O-])([O-:17])=[O:16].[K+].[NH4+].[OH-]>OS(O)(=O)=O>[N+:15]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[C:3]([NH:11][C:12](=[O:14])[CH3:13])[N:2]=[CH:1]2)([O-:17])=[O:16] |f:1.2,3.4|
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Name
|
|
Quantity
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3.89 g
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Type
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reactant
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Smiles
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C1=NC(=CC2=CC=CC=C12)NC(C)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)O
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Name
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potassium nitrate
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Quantity
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2.53 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])[O-].[K+]
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Name
|
ice
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Quantity
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50 g
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Type
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reactant
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Smiles
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|
Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting yellow solid was collected by vacuum filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
dried in the vacuum oven at ambient temperature for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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This material was triturated with 1:1 CH3OH—CH2Cl2
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Type
|
FILTRATION
|
Details
|
collected by filtration
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Type
|
WASH
|
Details
|
washed with CH2Cl2
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |